

comparative pharmacokinetic study of Remdesivir in different species

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A Comparative Pharmacokinetic Analysis of Remdesivir Across Species

A detailed examination of the absorption, distribution, metabolism, and excretion of the antiviral drug Remdesivir in humans, non-human primates, and rodents, providing key data for researchers in drug development.

Remdesivir, a prodrug of a nucleoside analog, has been a critical therapeutic agent in the management of viral infections, most notably COVID-19. Understanding its pharmacokinetic profile across different species is paramount for the preclinical evaluation and clinical application of this antiviral. This guide provides a comparative analysis of the pharmacokinetics of Remdesivir and its primary active metabolite, GS-441524, in humans, non-human primates (rhesus and cynomolgus monkeys), and rodents (mice and rats).

Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of Remdesivir and its major metabolite, GS-441524, in various species. These parameters are crucial for interspecies scaling and for predicting therapeutic efficacy and potential toxicity.



Spec ies	Com poun d	Admi nistr ation Rout e	Dose	Cma x (ng/ mL)	Tma x (h)	AUC (h·ng /mL)	Half- life (t½) (h)	Clear ance (L/h/ kg)	Volu me of Distr ibuti on (Vz) (L/kg	Refer ence
Huma n	Remd esivir	IV Infusi on (30 min)	200 mg (loadi ng), 100 mg (main tenan ce)	~220 0- 2600	End of infusi on	~143 0	~0.48	High	High	[1][2]
GS- 4415 24	IV Infusi on (30 min)	200 mg (loadi ng), 100 mg (main tenan ce)	~173	~3.7	-	~26.6	Depe ndent on eGFR	-	[1]	
Rhes us Monk ey	Remd esivir	IV Bolus	10 mg/kg	~190 00	~0.08	2250	~0.39	4.1	1.9	[3]
GS- 4415 24	IV Bolus	10 mg/kg	~160 0	~2	1290 0	~8.1	0.78	8.2	[3]	



Cyno molgu s Monk ey	Remd esivir	IV Infusi on (30 min)	10 mg/kg	-	-	-	-	-	-	[4][5]
GS- 4415 24	IV Infusi on (30 min)	10 mg/kg	-	-	-	-	-	-	[4][5]	
Mous e (Ces1 c-/-)	Remd esivir	Subc utane ous	25 mg/kg	-	-	-	-	-	-	[6][7]
GS- 4415 24	Subc utane ous	25 mg/kg	-	-	-	-	-	-	[6][7]	
Rat	Remd esivir	Intrav enous	5 mg/kg	-	-	-	-	-	-	[8]
GS- 4415 24	Intrav enous	5 mg/kg	-	-	-	-	-	-	[8]	

Note: Cmax = Maximum plasma concentration; Tmax = Time to reach Cmax; AUC = Area under the plasma concentration-time curve; $t\frac{1}{2}$ = Half-life; CL = Clearance; Vz = Volume of distribution. Dashes indicate that the specific data was not provided in the cited sources.

Experimental Protocols

The pharmacokinetic parameters presented above were determined using established experimental methodologies. While specific details may vary between studies, a general workflow is outlined below.

Animal Studies



Species and Housing: Studies were conducted in various species, including mice (specifically Ces1c-/- mice to better mimic human metabolism), rats, rhesus monkeys, and cynomolgus monkeys.[6][7] Animals were housed in controlled environments with regulated light-dark cycles and access to food and water.

Drug Administration: Remdesivir was typically administered intravenously (IV) as a bolus or infusion, or subcutaneously (SC).[4][5][6][7][8] The drug was dissolved in a suitable vehicle, such as a solution containing sulfobutylether-β-cyclodextrin (SBECD).[8]

Sample Collection: Blood samples were collected at predetermined time points post-administration via appropriate methods for each species (e.g., ophthalmic vein in rats).[8] Plasma was separated by centrifugation and stored at -80°C until analysis.[6][8]

Human Studies

Study Population: Pharmacokinetic data in humans were obtained from studies involving healthy volunteers and hospitalized patients with COVID-19.[1][9]

Drug Administration: In clinical settings, Remdesivir is administered as an intravenous infusion, typically a 200 mg loading dose followed by 100 mg daily maintenance doses.[1][6]

Sample Collection: Plasma samples were collected at various time points after the start of the infusion to characterize the pharmacokinetic profile of Remdesivir and its metabolites.[1]

Bioanalytical Method

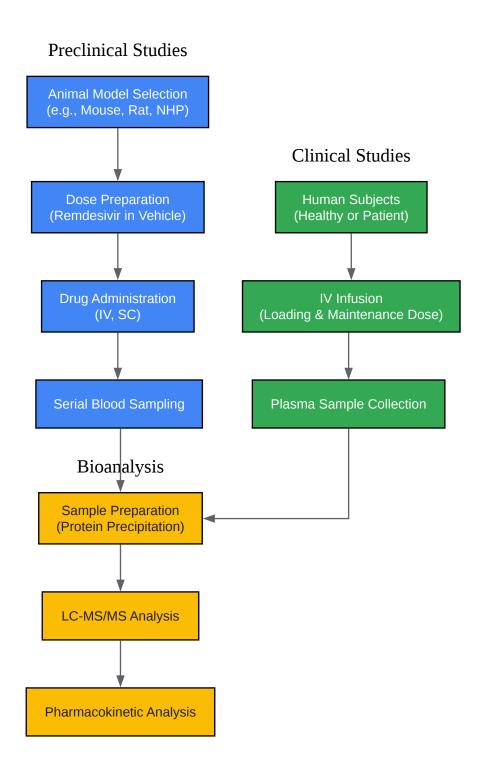
Sample Preparation: Plasma samples were typically subjected to protein precipitation to extract the analytes. This often involved the addition of a cold organic solvent like acetonitrile, followed by vortexing and centrifugation.[10] The resulting supernatant was then processed for analysis. [10]

LC-MS/MS Analysis: The concentrations of Remdesivir and its metabolites (including GS-441524 and the alanine metabolite GS-704277) in plasma were quantified using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[6][8][10] This technique provides high sensitivity and specificity for the accurate measurement of drug concentrations.



Visualizing Key Processes

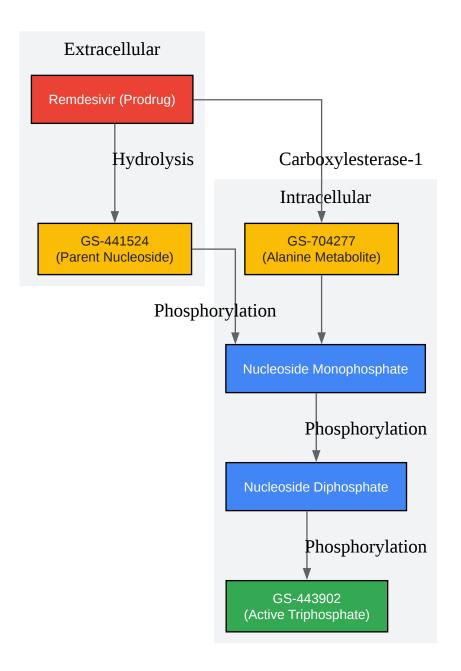
To better illustrate the experimental and metabolic pathways discussed, the following diagrams have been generated using the DOT language.





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Caption: Experimental workflow for a typical pharmacokinetic study of Remdesivir.



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